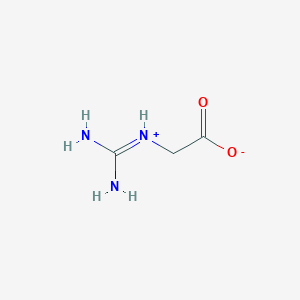
甘氨酰胍
描述
胍基乙酸,也称为甘氨酸胍,是甘氨酸的一种代谢产物,其中氨基已被转化为胍基。它是肌酸的前体,肌酸是肌肉和脑组织中能量储存和转移所必需的化合物。 胍基乙酸被用作膳食补充剂和家禽养殖中的饲料添加剂 .
科学研究应用
胍基乙酸有几种科学研究应用:
化学: 它被用作合成肌酸和其他胍衍生物的前体。
生物学: 胍基乙酸在丝氨酸、苏氨酸和脯氨酸等氨基酸的代谢中发挥作用.
作用机制
胍基乙酸的主要作用机制是通过转化为肌酸。酶 L-精氨酸:甘氨酸-氨基转移酶 (AGAT) 将 L-精氨酸的胍基转移到甘氨酸上,形成胍基乙酸。 然后由酶胍基乙酸 N-甲基转移酶 (GAMT) 甲基化生成肌酸 . 肌酸在细胞内的能量储存和转移中起着至关重要的作用,尤其是在肌肉和脑组织中 .
生化分析
Biochemical Properties
Glycocyamine plays a significant role in biochemical reactions. It is primarily formed in the kidneys by transferring the guanidine group of L-arginine to the amino acid glycine, a process catalyzed by the enzyme L-Arg:Gly-amidinotransferase (AGAT) . Glycocyamine interacts with enzymes such as S-adenosyl methionine to be methylated into creatine . This interaction is crucial for energy metabolism in cells.
Cellular Effects
Glycocyamine has been shown to improve cellular bioenergetics by stimulating creatine biosynthesis . It influences cell function by enhancing muscular performance and improving health-related quality of life in patients with chronic fatigue syndrome . It also plays a role in the metabolism of the amino acids serine, threonine, and proline .
Molecular Mechanism
The molecular mechanism of glycocyamine involves its transformation into creatine. This process occurs when glycocyamine is methylated with S-adenosyl methionine by the enzyme guanidinoacetate N-methyltransferase (GAMT) . This reaction results in the release of creatine into the bloodstream .
Dosage Effects in Animal Models
It is known that glycocyamine supplementation can enhance muscular performance in healthy volunteers
Metabolic Pathways
Glycocyamine is involved in the metabolic pathways of glycine and serine . It is synthesized from glycine and arginine by the enzyme L-Arg:Gly-amidinotransferase (AGAT), primarily in the kidneys . After being transported to the liver, glycocyamine is methylated to yield creatine .
Transport and Distribution
Glycocyamine is synthesized primarily in the kidneys and then transported to the liver where it is transformed into creatine . The creatine is then released into the bloodstream
Subcellular Localization
Given that it is synthesized in the kidneys and then transported to the liver for transformation into creatine , it is likely that glycocyamine is localized in these organs
准备方法
合成路线和反应条件
胍基乙酸可以通过多种方法合成:
氰胺与甘氨酸反应: 这种方法最早由阿道夫·施特雷克在 1861 年描述,它涉及在水溶液中使氰胺与甘氨酸反应.
甘氨酸的胍基化: 甘氨酸可以使用 S-甲基异硫脲或 O-烷基异脲作为胍基化剂转化为胍基乙酸.
乙醇胺的催化氧化: 这种新方法涉及乙醇胺催化氧化为甘氨酸,然后在水溶液中与氰胺反应.
工业生产方法
胍基乙酸的工业生产通常涉及乙醇胺的催化氧化为甘氨酸,然后与氰胺反应。 这种方法由于其高产率和成本效益而受到青睐 .
化学反应分析
反应类型
胍基乙酸会发生各种化学反应,包括:
氧化: 胍基乙酸可以被氧化生成肌酸。
还原: 还原反应可以将胍基乙酸还原回甘氨酸。
取代: 胍基乙酸可以进行取代反应,其中胍基被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 各种烷基化剂可用于取代反应。
主要产物
相似化合物的比较
胍基乙酸与其他胍衍生物类似,例如:
肌酸: 胍基乙酸是肌酸的直接前体,肌酸被广泛用作膳食补充剂,以提高运动成绩。
肌氨酸: 甘氨酸的另一种衍生物,肌氨酸参与胆碱和蛋氨酸的代谢。
二甲基甘氨酸: 这种化合物参与氨基酸代谢,并被用作膳食补充剂,以期获得其潜在的健康益处.
胍基乙酸作为肌酸的前体具有独特的作用,使其在肌肉和脑组织中能量代谢中必不可少。 其在家禽养殖中提高生长和饲料效率的能力也使其区别于其他类似化合物 .
属性
IUPAC Name |
2-(diaminomethylideneamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFZUMJYQTVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861885 | |
| Record name | N-(Aminoiminomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanidoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.6 mg/mL at 15 °C | |
| Record name | Guanidoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
352-97-6 | |
| Record name | Guanidinoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycocyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycocyamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glycocyamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | glycocyamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Aminoiminomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidinoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCOCYAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GO52O1A04E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanidoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)



![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)



